Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA

Catalog No.
S11192557
CAS No.
M.F
C32H38F4N4O11
M. Wt
730.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA

Product Name

Cbz-Tyr-Val-Ala-DL-Asp-CH2F.TFA

IUPAC Name

5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C32H38F4N4O11

Molecular Weight

730.7 g/mol

InChI

InChI=1S/C30H37FN4O9.C2HF3O2/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20;3-2(4,5)1(6)7/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39);(H,6,7)/t18-,22?,23-,26-;/m0./s1

InChI Key

VRFQPZNWACKFJT-PYCCKJAXSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

7

Exact Mass

730.24732069 g/mol

Monoisotopic Mass

730.24732069 g/mol

Heavy Atom Count

51

Dates

Modify: 2024-08-08

Explore Compound Types